molecular formula C8H9F2NO B12080162 O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine

Cat. No.: B12080162
M. Wt: 173.16 g/mol
InChI Key: XKGMOQQBRVVHCP-UHFFFAOYSA-N
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Description

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H9F2NO It is characterized by the presence of a hydroxylamine group attached to a 2-(3,4-difluorophenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine typically involves the reaction of 3,4-difluorophenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems to handle large volumes of product.

Chemical Reactions Analysis

Types of Reactions

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

O-[2-(3,4-difluorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(3-4-12-11)5-8(7)10/h1-2,5H,3-4,11H2

InChI Key

XKGMOQQBRVVHCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCON)F)F

Origin of Product

United States

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